![molecular formula C13H22N2O B14320515 2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- CAS No. 112483-19-9](/img/structure/B14320515.png)
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- is an organic compound that belongs to the class of pyrrolidinones. It is a derivative of 2-pyrrolidinone, which is a five-membered lactam. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- typically involves the reaction of 2-pyrrolidinone with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid catalysts and high-pressure reactors can also enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: The parent compound, known for its use as a solvent and intermediate in organic synthesis.
N-Methyl-2-pyrrolidinone (NMP): A derivative with similar solvent properties, widely used in the chemical industry.
2-Pyrrolidinone-5-carboxylic acid: Another derivative with applications in pharmaceuticals and cosmetics.
Uniqueness
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
112483-19-9 |
|---|---|
Formule moléculaire |
C13H22N2O |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H22N2O/c1-4-14(5-2)10-6-7-11-15-12(3)8-9-13(15)16/h12H,4-5,8-11H2,1-3H3 |
Clé InChI |
JAQGGIPGDYWRJW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#CCN1C(CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


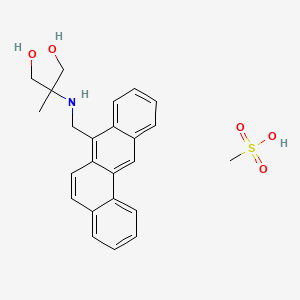
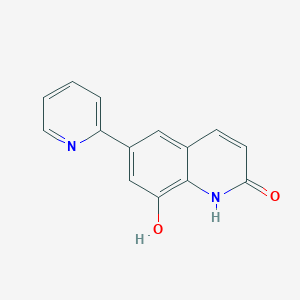
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)

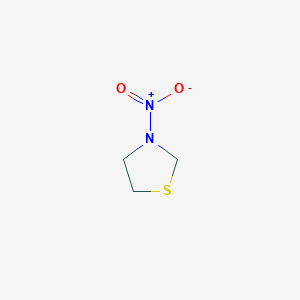
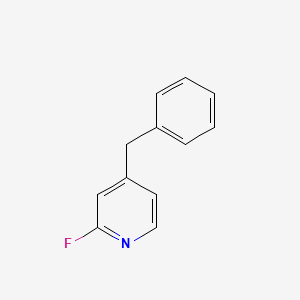


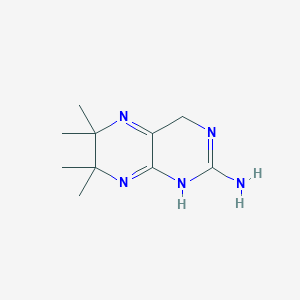
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
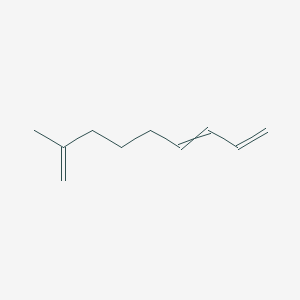
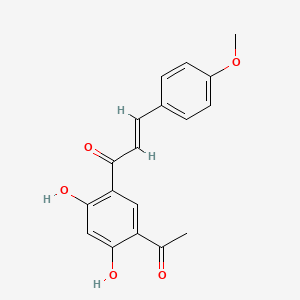
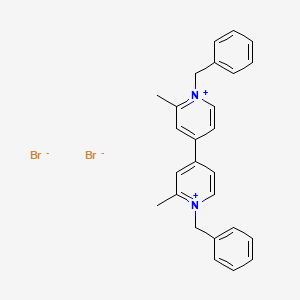
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
